molecular formula C30H31NO4 B12515074 Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate

Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate

Cat. No.: B12515074
M. Wt: 469.6 g/mol
InChI Key: ZIKHTWIVZSHDAD-UHFFFAOYSA-N
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Description

Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its intricate molecular structure, which includes cyano, methoxycarbonyl, and methylpropyl groups attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its complex structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C30H31NO4

Molecular Weight

469.6 g/mol

IUPAC Name

methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate

InChI

InChI=1S/C30H31NO4/c1-21(2)17-22-9-15-27(16-10-22)30(20-31,18-23-5-11-25(12-6-23)28(32)34-3)19-24-7-13-26(14-8-24)29(33)35-4/h5-16,21H,17-19H2,1-4H3

InChI Key

ZIKHTWIVZSHDAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(CC2=CC=C(C=C2)C(=O)OC)(CC3=CC=C(C=C3)C(=O)OC)C#N

Origin of Product

United States

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